N-エチル-4-ニトロベンゼンスルホンアミド

概要

説明

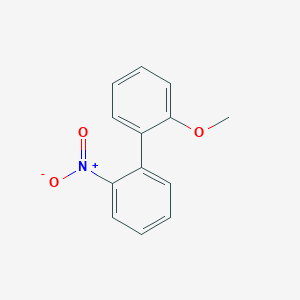

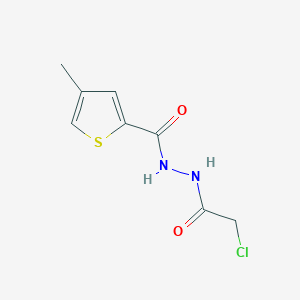

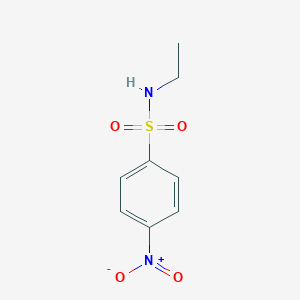

N-Ethyl-4-nitrobenzenesulfonamide is a chemical compound with the CAS Number: 28860-08-4 . It has a molecular weight of 230.24 and its IUPAC name is N-ethyl-4-nitrobenzenesulfonamide . The compound is solid in physical form .

Synthesis Analysis

A novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives has been developed . This method shows highly practical chemoselective and functional group compatibility .Molecular Structure Analysis

The Inchi Code of N-ethyl-4-nitrobenzenesulfonamide is1S/C8H10N2O4S/c1-2-9-15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6,9H,2H2,1H3 . The average mass is 230.241 Da and the monoisotopic mass is 230.036133 Da . Chemical Reactions Analysis

4-Nitrobenzenesulfonamide is the nitrene source during on pot procedure for copper (I)-catalyzed asymmetric alkene aziridination . It reacts with diazacrown ether, N, N ′-dibenzyl-1,7,10,16-tetraoxo-4,13-diazacyclooctadecane to form molecular complexes .Physical And Chemical Properties Analysis

N-Ethyl-4-nitrobenzenesulfonamide is stored at room temperature, sealed in dry conditions . The compound is solid in physical form .科学的研究の応用

医薬品研究

N-エチル-4-ニトロベンゼンスルホンアミド: は、新規医薬品の開発に用いられる化合物です。 そのスルホンアミド基は、多くの抗菌剤に見られるものと類似しており、新規抗生物質の開発や既存の抗生物質の有効性の向上または耐性の低減を目的とした改変における潜在的な用途が示唆されます。 .

生化学的アッセイ

生化学研究では、N-エチル-4-ニトロベンゼンスルホンアミドは、酵素阻害、特にスルホンアミド基の炭酸脱水酵素阻害作用(様々な生理学的過程に関与している)に関連するアッセイに用いることができます。 .

環境科学

スルホンアミド、その毒性や生分解を含む、環境への影響は重要な研究分野です。N-エチル-4-ニトロベンゼンスルホンアミドは、スルホンアミド系医薬品とその代謝物の環境挙動を理解するためのモデル化合物として使用できます。 .

獣医学

スルホンアミド系化合物は、獣医学で一般的に使用されています。 N-エチル-4-ニトロベンゼンスルホンアミドの研究は、動物の健康、特に細菌感染症の治療において、新しい治療法の開発につながる可能性があります。 .

計算化学

この化合物の構造は、生物系における類似分子の挙動を予測したり、所望の特性を持つ新規化合物を設計したりするために、計算研究で使用できます。 シミュレーションプログラムは、視覚化を作成し、分子レベルでの相互作用を予測することができます。 .

作用機序

Target of Action

N-Ethyl-4-nitrobenzenesulfonamide is a type of sulfonamide, a class of drugs that primarily target enzymes involved in the synthesis of folic acid . These enzymes include dihydropteroate synthetase and carbonic anhydrase . Folic acid is crucial for the synthesis of nucleic acids in bacteria, making it a vital target for antibacterial drugs .

Mode of Action

Sulfonamides, including N-Ethyl-4-nitrobenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzymes involved in the conversion of PABA to folic acid, thereby preventing the synthesis of nucleic acids in bacteria and inhibiting their growth .

Biochemical Pathways

The primary biochemical pathway affected by N-Ethyl-4-nitrobenzenesulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting the enzymes involved in this pathway, the drug prevents the production of nucleic acids, which are essential for bacterial growth and replication .

Pharmacokinetics

The pharmacokinetic properties of N-Ethyl-4-nitrobenzenesulfonamide include high gastrointestinal absorption, making it readily bioavailable . Its lipophilicity, as indicated by its Log Po/w values, suggests it has moderate permeability .

Result of Action

The primary result of N-Ethyl-4-nitrobenzenesulfonamide’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the drug disrupts the production of nucleic acids, thereby inhibiting bacterial replication .

Action Environment

The action of N-Ethyl-4-nitrobenzenesulfonamide can be influenced by various environmental factors. For instance, its solubility can affect its absorption and distribution in the body . Additionally, factors such as pH and presence of other drugs can impact its efficacy and stability .

Safety and Hazards

特性

IUPAC Name |

N-ethyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-2-9-15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUAWMBSCRFHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283199 | |

| Record name | N-ethyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28860-08-4 | |

| Record name | 28860-08-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-ethyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。